molecular formula C10H12S B1363615 3-[4-(Methylthio)phenyl]-1-propene CAS No. 59209-68-6

3-[4-(Methylthio)phenyl]-1-propene

Cat. No.: B1363615
CAS No.: 59209-68-6
M. Wt: 164.27 g/mol
InChI Key: FQFCBQNZDATYJQ-UHFFFAOYSA-N
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Description

3-[4-(Methylthio)phenyl]-1-propene, also known as MTMP, is an organic compound that has generated interest for its diverse applications in fields such as pharmaceuticals, aromatics, and as a starting material for the synthesis of other organic compounds. It has a CAS Number of 59209-68-6 and a molecular weight of 164.27 . The compound is a colorless oil .


Molecular Structure Analysis

The linear formula for this compound is C10H12S . The IUPAC name is 1-allyl-4-(methylsulfanyl)benzene . The InChI code is 1S/C10H12S/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3 and the InChI key is FQFCBQNZDATYJQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a colorless oil . It has a molecular weight of 164.27 .

Scientific Research Applications

  • [3+3] Annulation Process : A study by Ward and Kaller (1991) discusses the use of 3-phenylthio-2-(trimethylsilymethyl)propene in a [3+3] annulation process. This compound facilitates the Lewis acid-catalyzed allylation of aldehydes or acetals and is directed by the phenylthio group for a radical cyclization reaction (Ward & Kaller, 1991).

  • METHYLTHIODITHIOLYLIUM Reactions : Catel and Mollier (1979) explored reactions involving 3-methylthio-1.2-dithiolylium with 2-butene nitrile derivatives. They studied the formation of various nitriles and propene nitriles with different structures and reactivities (Catel & Mollier, 1979).

  • Quantum-Chemical Study of Structural Transformations : Shagun et al. (1997) conducted a quantum-chemical study on the structural transformations in 3-methylthio-3-phenyl-2-propenethial. Their research considered the formation of different trimers and derivatives of 1,2-dithiolane in various solvents, highlighting the chemical versatility of these compounds (Shagun, Timokhina & Panova, 1997).

  • Iodobenzene Derivatives Formation : Matsumoto, Takase, and Ogura (2008) reported the formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes through iodine-induced intramolecular cyclization. This study highlights a novel chemical transformation involving a methylthio group (Matsumoto, Takase & Ogura, 2008).

  • SYNTHESIS OF α,β-UNSATURATED ALDEHYDES : Wada et al. (1977) discussed the synthesis of α,β-unsaturated aldehydes using 3-methoxy-1-phenylthio-1-propene. This study is significant for its application in organic synthesis, showing how the compound can be lithiated and react with alkyl halides (Wada, Nakamura, Taguchi & Takei, 1977).

  • Preparation of Coenzyme M Analogues : Gunsalus, Romesser, and Wolfe (1978) studied the preparation of 2-(methylthio)ethanesulfonate analogues and their activity in the methyl coenzyme M reductase system. This research is crucial in understanding biochemical processes and enzyme systems (Gunsalus, Romesser & Wolfe, 1978).

Safety and Hazards

The safety data sheet advises to wear personal protective equipment/face protection, avoid getting the compound in eyes, on skin, or on clothing, and to use only under a chemical fume hood . It also advises against breathing mist/vapors/spray and against ingestion .

Properties

IUPAC Name

1-methylsulfanyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFCBQNZDATYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375021
Record name 3-[4-(Methylthio)phenyl]-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59209-68-6
Record name 3-[4-(Methylthio)phenyl]-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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